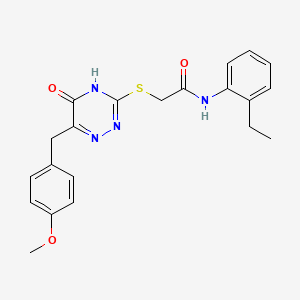

N-(2-ethylphenyl)-2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(2-ethylphenyl)-2-[[6-[(4-methoxyphenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O3S/c1-3-15-6-4-5-7-17(15)22-19(26)13-29-21-23-20(27)18(24-25-21)12-14-8-10-16(28-2)11-9-14/h4-11H,3,12-13H2,1-2H3,(H,22,26)(H,23,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTAAIQHHMSWENV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)CSC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-ethylphenyl)-2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a triazine moiety and an acetamide group, which are known for their diverse biological activities. The presence of the methoxybenzyl group is particularly significant as it influences the compound's pharmacological profile.

- Antimicrobial Activity : Research has indicated that derivatives containing thiazole and triazine rings exhibit significant antimicrobial properties. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

- Anticancer Properties : Compounds similar to this compound have been shown to induce apoptosis in cancer cells. The structure activity relationship (SAR) studies suggest that modifications to the aromatic rings can enhance cytotoxicity against various cancer cell lines.

- Anticonvulsant Effects : Some studies have explored the anticonvulsant potential of similar compounds through models like the maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) tests. The results indicate that certain structural features contribute to increased efficacy in seizure control.

Table 1: Summary of Biological Activities

| Biological Activity | Reference | Mechanism |

|---|---|---|

| Antimicrobial | Inhibition of cell wall synthesis | |

| Anticancer | Induction of apoptosis | |

| Anticonvulsant | Modulation of neuronal excitability |

Case Studies

- Antimicrobial Study : A study conducted on related compounds demonstrated that modifications to the methoxy group significantly enhanced antibacterial activity against Gram-positive bacteria. The presence of electron-donating groups was crucial for improving efficacy against resistant strains.

- Cytotoxicity Assessment : In vitro assays revealed that compounds with similar structures exhibited IC50 values lower than standard chemotherapeutic agents like doxorubicin, highlighting their potential as alternative anticancer therapies.

- Neuropharmacological Evaluation : In animal models, the compound showed a marked reduction in seizure frequency compared to control groups, suggesting a promising anticonvulsant profile. Further investigations into its mechanism revealed interactions with GABAergic pathways.

Q & A

Q. What are the limitations of current synthetic methods for scaling up production?

- Challenges :

- Low yields : Multi-step reactions (e.g., cyclization) often yield <50%; optimize via solvent-free mechanochemistry .

- Purification bottlenecks : Replace column chromatography with recrystallization for cost-effective scale-up .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.